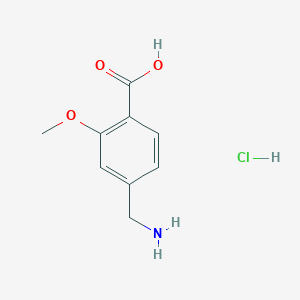
4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic molecule that belongs to the family of benzenesulfonamides. This compound features a combination of isoquinoline, thiophene, and benzenesulfonamide groups, each contributing unique properties to the overall structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To synthesize 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide, a multi-step synthesis is typically required. The process often involves the following steps:
Formation of the isoquinoline derivative: : This can be achieved through Pictet-Spengler reaction, where a suitable aldehyde reacts with an amine to form the dihydroisoquinoline ring.
Thiophene functionalization: : The thiophene group is introduced using standard organic synthesis techniques, such as cross-coupling reactions (e.g., Suzuki or Stille coupling).
Sulfonamide formation: : The final step involves the reaction of the chlorobenzene sulfonyl chloride with the amine derivative to form the sulfonamide linkage.
Industrial Production Methods: Industrial synthesis of this compound would optimize reaction conditions to maximize yield and minimize by-products. Typically, this involves:
Optimizing solvent selection: : Choosing solvents that enhance reaction rates and product solubility.
Controlling temperature and pressure: : Fine-tuning these parameters to ensure efficient reactions.
Catalyst selection: : Utilizing catalysts that increase reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various chemical reactions, including:
Oxidation: : Oxidative agents can modify the thiophene or isoquinoline rings.
Reduction: : Reducing conditions might be used to selectively reduce specific functional groups without affecting the overall structure.
Substitution: : The chlorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : For oxidation reactions, reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reducing agents: : Sodium borohydride or lithium aluminum hydride can be employed for reductions.
Nucleophiles: : Examples include amines or thiols for substitution reactions.
Major Products: The major products depend on the type of reaction. For instance, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
The compound has diverse scientific research applications, including but not limited to:
Chemistry: : It is used as a building block for synthesizing more complex molecules.
Medicine: : Investigated for its potential as a pharmaceutical agent, particularly in designing drugs that target specific receptors.
Industry: : Utilized in the development of materials with specialized properties.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. The sulfonamide group, for instance, is known to inhibit certain enzymes by mimicking the structure of natural substrates. The isoquinoline and thiophene groups contribute to the compound's binding affinity and specificity for these targets, influencing various biological pathways.
Vergleich Mit ähnlichen Verbindungen
Compared to other sulfonamides, 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide stands out due to its unique combination of functional groups. Similar compounds might include:
4-chloro-N-(3,4-dihydroisoquinolin-2(1H)-yl)benzenesulfonamide: : Lacks the thiophene group, potentially altering its biological activity.
4-chloro-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide: : Missing the isoquinoline group, which could impact its enzymatic inhibition properties.
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)benzenesulfonamide: : Without the chlorine atom, it may have different reactivity and substitution patterns.
These differences highlight the uniqueness of this compound and its potential for specialized applications.
How’d I do? Need more specifics on any section?
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O2S2/c22-18-7-9-19(10-8-18)28(25,26)23-14-20(21-6-3-13-27-21)24-12-11-16-4-1-2-5-17(16)15-24/h1-10,13,20,23H,11-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWPFJFEVUPMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B2465247.png)
![N-[(2-chlorophenyl)methyl]-2-(4,6-dioxo-5-propyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-3-yl)acetamide](/img/structure/B2465248.png)

![7-Isobutyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2465250.png)


![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-methoxyphenyl)acrylonitrile](/img/structure/B2465254.png)
![[(6-Chloropyridin-3-yl)methyl]methylamine dihydrochloride](/img/new.no-structure.jpg)
![8-(4-ethoxybenzoyl)-6-[(2-methoxyphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2465257.png)

![3-(benzenesulfonyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2465260.png)


